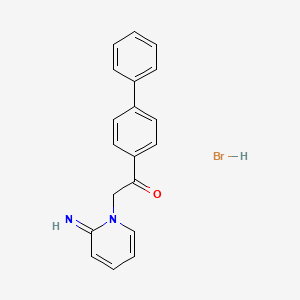
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
Übersicht
Beschreibung
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide, also known as BIPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BIPE is a heterocyclic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C19H16BrN3O and a molecular weight of 398.26 g/mol.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is not fully understood, but it is believed to act as a chelating agent that forms a complex with metal ions. This complexation can lead to changes in the electronic properties of the metal ion, which can affect the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. However, it has been shown to exhibit low toxicity in vitro and in vivo studies. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to be stable under a wide range of conditions, making it a promising candidate for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its high catalytic activity in various reactions. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one limitation of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is its low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide. One potential area of research is the development of new synthetic methods for the production of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its derivatives. Furthermore, the use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in catalytic reactions for the synthesis of biaryl compounds and other organic molecules is an area that requires further investigation. Additionally, the potential use of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide in medicinal chemistry, such as drug discovery and development, is an exciting area of research that warrants further exploration.
Conclusion:
In conclusion, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide is a promising chemical compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high catalytic activity, ease of synthesis and purification, and low toxicity make it a valuable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been shown to exhibit high catalytic activity in the Suzuki-Miyaura coupling reaction, which is a commonly used method for the synthesis of biaryl compounds. Furthermore, 1-(4-biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide has been used as a ligand in metal-catalyzed reactions, such as the Heck and Sonogashira reactions.
Eigenschaften
IUPAC Name |
2-(2-iminopyridin-1-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O.BrH/c20-19-8-4-5-13-21(19)14-18(22)17-11-9-16(10-12-17)15-6-2-1-3-7-15;/h1-13,20H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFZIOXRCOMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CC=CC3=N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




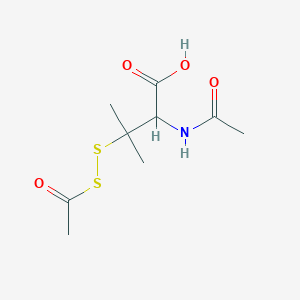

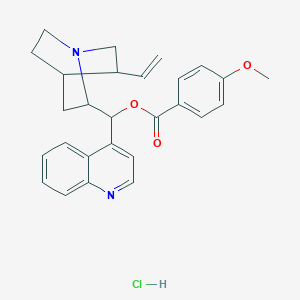
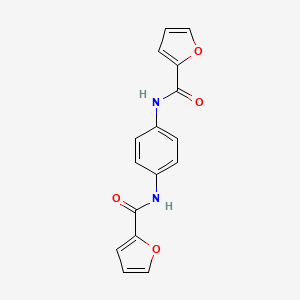

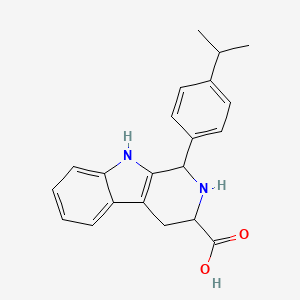
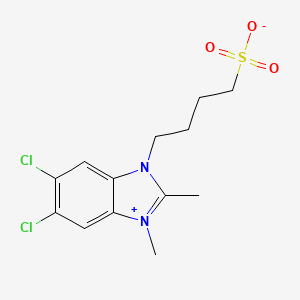
![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)
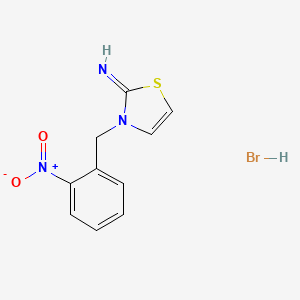
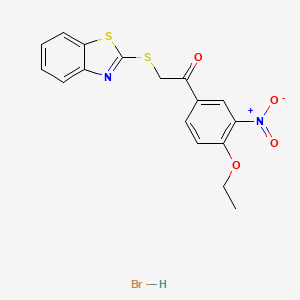
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)
